

IUPAC name for C13H8FN biphenyl nitrile compound

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Compound of Interest

Compound Name: *4-(4-Fluorophenyl)benzonitrile*

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Abstract

Fluorinated biphenyl nitrile scaffolds, represented by the molecular formula C13H8FN, are a class of compounds of high interest in medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of a fluorine atom and a nitrile group onto the biphenyl backbone imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and performance in advanced materials. This guide provides a comprehensive overview of the nomenclature, isomerism, synthesis, and characterization of C13H8FN isomers, with a focus on their applications in drug discovery and materials science.

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Introduction: The Significance of Fluorinated Biphenyls

The introduction of fluorine into organic molecules can profoundly influence their electronic properties, lipophilicity, and metabolic stability.^[1] The carbon-fluorine bond is highly polarized and exceptionally strong, which can lead to enhanced binding interactions with biological targets and resistance to metabolic degradation.^{[1][2]} Aromatic fluorinated biphenyl compounds have gained considerable significance in medicinal chemistry, crop protection, biochemistry, and materials science.^[3] The nitrile group, on the other hand, is a versatile functional group that can participate in various chemical transformations and can act as a hydrogen bond acceptor, contributing to molecular interactions.

The combination of a fluorine atom and a nitrile group on a biphenyl scaffold results in a molecule with a unique set of properties. These compounds are explored as intermediates for active pharmaceutical ingredients (APIs) and agrochemicals.^[4] In materials science, the rigidity and electronic properties of fluorinated biphenyls make them suitable for applications in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).^[5]

Nomenclature and Isomerism of C13H8FN

The molecular formula C13H8FN represents several positional isomers of a mono-fluorinated biphenyl carbonitrile. The IUPAC nomenclature for these compounds precisely defines the location of the fluorine and nitrile (-CN) substituents on the biphenyl core. The biphenyl structure consists of two phenyl rings linked by a single bond. One ring is designated as the principal ring (unprimed numbers) and the other as the substituent ring (primed numbers). The principal ring is the one containing the principal functional group, which in this case is the carbonitrile.

The most common isomers include:

- 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile: The nitrile group is at the 4-position of the principal ring, and the fluorine atom is at the 4'-position of the substituent ring. Its IUPAC name is also **4-(4-fluorophenyl)benzonitrile**.^[6]

- 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile: Both the fluorine and nitrile groups are on the same ring. The nitrile is at the 4-position and the fluorine at the 3-position. An alternative IUPAC name is 2-fluoro-4-phenylbenzonitrile.[7]
- Other positional isomers: Numerous other isomers are possible, such as those with the fluorine atom at the 2'- or 3'-positions, or with the nitrile group at the 2- or 3-position. For example, 2-fluoro-4-(5-fluoro-2-methylphenyl)benzaldehyde is a more complex derivative, but illustrates the numbering system.[8]



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Caption: General structures of two common C₁₃H₈FN isomers.

Physicochemical Properties of Key Isomers

The position of the fluorine atom significantly influences the physicochemical properties of the C₁₃H₈FN isomers. These properties, in turn, affect their behavior in biological systems and materials applications.

Property	4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile	3-Fluoro-[1,1'-biphenyl]-4-carbonitrile	Reference(s)
Molecular Weight	197.21 g/mol	197.21 g/mol	[6][7]
CAS Number	10540-31-5	503177-15-9	[6][7]
IUPAC Name	4-(4-fluorophenyl)benzonitrile	2-fluoro-4-phenylbenzonitrile	[6][7]

Strategic Synthesis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for the synthesis of biphenyl derivatives, including fluorinated biphenyl nitriles.^[5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

Experimental Protocol: Synthesis of 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile

This protocol describes a general procedure for the synthesis of 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile via a Suzuki-Miyaura coupling.

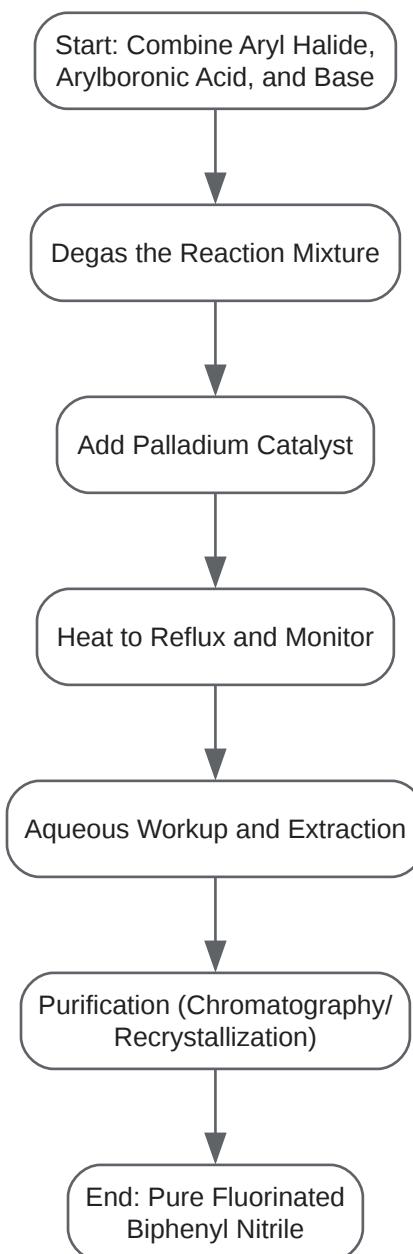
Reagents:

- 4-bromobenzonitrile
- 4-fluorophenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) or Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$)
- A suitable base, such as potassium carbonate (K_2CO_3) or potassium phosphate (K_3PO_4)
- A solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

Procedure:

- In a reaction vessel, combine 4-bromobenzonitrile (1 equivalent), 4-fluorophenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
- Add the solvent mixture to the vessel.
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
- Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture.
- Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Upon completion, cool the reaction to room temperature.
- Perform an aqueous workup: dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the desired 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile.



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Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.

Spectroscopic Characterization

The structural elucidation of fluorinated biphenyl nitrile isomers relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

- ^1H NMR: The proton NMR spectrum provides information about the aromatic protons. The chemical shifts and coupling patterns are influenced by the positions of the fluorine and nitrile substituents. For example, in 4-fluorobiphenyl, the protons on the fluorinated ring appear as a triplet around 7.10 ppm, while other aromatic protons appear as multiplets between 7.33 and 7.52 ppm.[9][10]
- ^{13}C NMR: The carbon NMR spectrum shows distinct signals for the carbon atoms in the biphenyl system. The carbon attached to the fluorine atom exhibits a characteristic large one-bond coupling constant ($^1\text{J}_{\text{CF}}$). For instance, in some fluorinated biphenyls, this coupling constant can be around 245 Hz.[9]
- ^{19}F NMR: Fluorine NMR is a highly sensitive technique for characterizing fluorinated compounds. The chemical shift of the fluorine atom is indicative of its electronic environment. For 4-fluorobiphenyl, the ^{19}F chemical shift is reported to be in the range of -113 to -115 ppm.[9]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For C₁₃H₈FN, a prominent molecular ion peak (M⁺) is expected.[11] High-resolution mass spectrometry can confirm the elemental composition.

Applications in Drug Discovery and Materials Science

Drug Discovery

The incorporation of fluorine can enhance a drug candidate's metabolic stability and binding affinity.^{[1][2]} Fluorinated biphenyl moieties are found in various therapeutic agents. For example, they are used as building blocks for non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.^[1] The fluorine substituent can block metabolic sites, improving the pharmacokinetic profile of the drug.^[1]

Materials Science

Fluorinated biphenyls are important components in liquid crystals due to their thermal and chemical stability.^[3] The polarity and rigidity of the biphenyl nitrile core are beneficial for creating the desired mesophases in liquid crystal displays.^{[12][13]} The introduction of fluorine can modify the dielectric anisotropy and other properties of the liquid crystal material.

Conclusion

The C₁₃H₈FN fluorinated biphenyl nitrile scaffold represents a versatile and valuable class of compounds for researchers in drug discovery and materials science. A thorough understanding of their nomenclature, isomerism, and synthetic routes is crucial for their effective utilization. The strategic placement of the fluorine atom and nitrile group allows for the fine-tuning of molecular properties to achieve desired biological activities or material characteristics. The synthetic and analytical methods outlined in this guide provide a solid foundation for the exploration and application of these promising molecules.

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